molecular formula C14H21NO2 B5884111 N-benzyl-N-(tert-butyl)-2-methoxyacetamide

N-benzyl-N-(tert-butyl)-2-methoxyacetamide

Cat. No. B5884111
M. Wt: 235.32 g/mol
InChI Key: QXYQGGCDRGQYIC-UHFFFAOYSA-N
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Description

N-benzyl-N-(tert-butyl)-2-methoxyacetamide, also known as BMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. BMA belongs to the family of acetamide derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-benzyl-N-(tert-butyl)-2-methoxyacetamide is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the activation of the peroxisome proliferator-activated receptor gamma (PPARγ). This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-benzyl-N-(tert-butyl)-2-methoxyacetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit a wide range of biological activities. This compound has also been investigated for its potential as a drug delivery system due to its ability to cross the blood-brain barrier. However, this compound also has limitations for lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its biological activities fully.

Future Directions

There are several future directions for the research of N-benzyl-N-(tert-butyl)-2-methoxyacetamide. One potential area of research is the development of this compound-based drug delivery systems for the treatment of neurological disorders. Another area of research is the investigation of the anticancer properties of this compound in combination with other chemotherapeutic agents. Further research is also needed to elucidate the mechanism of action of this compound and its potential applications in medicinal chemistry.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. This compound has also been investigated for its potential as a drug delivery system due to its ability to cross the blood-brain barrier. Further research is needed to elucidate the mechanism of action of this compound fully and its potential applications in medicinal chemistry.

Synthesis Methods

The synthesis of N-benzyl-N-(tert-butyl)-2-methoxyacetamide involves the reaction of N-benzyl-2-methoxyacetamide with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 mechanism, resulting in the formation of this compound. The yield of the reaction can be improved by optimizing the reaction conditions such as the reaction temperature, solvent, and reaction time.

Scientific Research Applications

N-benzyl-N-(tert-butyl)-2-methoxyacetamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. This compound has also been investigated for its potential as a drug delivery system due to its ability to cross the blood-brain barrier.

properties

IUPAC Name

N-benzyl-N-tert-butyl-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-14(2,3)15(13(16)11-17-4)10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYQGGCDRGQYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CC1=CC=CC=C1)C(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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